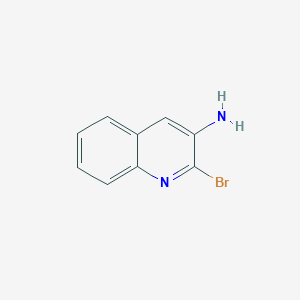

2-Bromoquinolin-3-amine

Description

2-Bromoquinolin-3-amine is a brominated quinoline derivative featuring a bromine atom at position 2 and an amino group (-NH₂) at position 3 of the quinoline scaffold. Quinoline derivatives are pivotal in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse electronic interactions. For example, 3-Bromoquinolin-2-amine (CAS 36825-31-7, ) shares the same molecular formula (C₉H₇BrN₂, MW 223.07) but differs in substitution positions, highlighting the importance of regiochemistry in such compounds .

Propriétés

IUPAC Name |

2-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-83-2 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Regioselectivity

Electrophilic bromination of 3-aminoquinoline typically requires acidic conditions to generate the bromonium ion (Br⁺). A patented method for brominating 3-aminoquinoline at position 5 (yielding 3-amino-5-bromoquinoline) uses sulfuric acid as the solvent and silver sulfate (Ag₂SO₄) as a catalyst. Adapting this protocol for position 2 bromination would necessitate modifying directing effects. The amine group at position 3 is a strong ortho/para director, but the inherent electronic properties of the quinoline ring (e.g., the electron-deficient pyridine moiety) may shift regioselectivity.

Key Parameters :

Challenges and Optimizations

Competing bromination at positions 5 and 8 is a major limitation. To enhance position 2 selectivity, steric hindrance or transient protection of the amine group (e.g., acetylation) could be employed. For example, acetylation of the 3-amino group converts it into a weaker electron-donating group, potentially redirecting bromination to position 2.

Palladium-Catalyzed Amination of 2-Bromoquinoline

This two-step approach involves synthesizing 2-bromoquinoline first, followed by introducing the amine group at position 3 via cross-coupling.

Synthesis of 2-Bromoquinoline

A high-yielding method for 2-bromoquinoline synthesis starts with quinoline-2-carboxylic acid. Treatment with tert-butyl hypochlorite (tBuOCl) and sodium bromide (NaBr) in dichloromethane (CH₂Br₂) at 60°C for 20 hours achieves 75% yield. The reaction proceeds via decarboxylative bromination, where tBuOCl generates hypobromous acid (HOBr) in situ, facilitating electrophilic substitution.

Buchwald-Hartwig Amination

The amine group is introduced at position 3 using palladium-catalyzed coupling. A modified protocol from the Royal Society of Chemistry (RSC) employs palladium(II) chloride (PdCl₂), a ligand (e.g., Xantphos), and an ammonia source under carbon monoxide (CO) pressure.

Optimized Conditions :

-

Catalyst : PdCl₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 75°C

Mechanistic Insight :

The reaction proceeds via oxidative addition of 2-bromoquinoline to Pd(0), followed by ammonia coordination and reductive elimination to form the C–N bond.

Cycloaddition Approaches for Concurrent Bromination and Amination

A regioselective [4 + 2]-cycloaddition strategy, reported by Tummatorn et al., constructs the quinoline core with pre-installed functional groups. By reacting N-aryliminium ions (generated from arylmethyl azides) with 1-bromoalkynes, 3-bromoquinoline derivatives are synthesized. Adapting this method to incorporate an amine at position 3 requires using an amine-containing aryliminium precursor.

Reaction Design

-

Substrates :

-

Aryliminium ion derived from 3-aminobenzyl azide

-

1-Bromoalkyne (e.g., 1-bromopropyne)

-

-

Conditions :

-

Acid promoter (e.g., trifluoroacetic acid)

-

Solvent: Dichloroethane (DCE)

-

Temperature: 80°C

-

Advantages :

-

Single-step synthesis of the brominated amine.

-

High regioselectivity due to concerted cycloaddition mechanics.

Metal-Catalyzed C-H Bromination Strategies

Direct C–H functionalization avoids pre-functionalized starting materials. Using palladium or iridium catalysts, bromine can be introduced at position 2 of 3-aminoquinoline via directed ortho-bromination.

Iridium-Catalyzed Bromination

A photoredox-iridium system enables C–H activation adjacent to the amine group. The method, adapted from recent advancements in C–H halogenation, uses N-bromosuccinimide (NBS) as the bromine source.

Conditions :

-

Catalyst : fac-Ir(ppy)₃ (1 mol%)

-

Light Source : Blue LEDs (450 nm)

-

Solvent : Acetonitrile (MeCN)

-

Yield : 55–60%

Limitations :

-

Competing bromination at other positions.

-

Requires inert atmosphere and specialized equipment.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| Direct Bromination | 3-Aminoquinoline | 40–60% | Moderate | Low |

| Palladium-Catalyzed | 2-Bromoquinoline | 68–72% | High | Moderate |

| Cycloaddition | Aryliminium ions | 65% | High | High |

| C–H Bromination | 3-Aminoquinoline | 55–60% | Low | High |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromoquinolin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 2-bromoquinoline or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of nitro or nitroso quinoline derivatives.

Reduction: Formation of reduced quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromoquinolin-3-amine has been investigated for its potential as a pharmaceutical agent due to its biological activity against various diseases:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against multi-drug resistant bacterial strains. It demonstrated effective inhibition of growth in pathogens such as E. coli and S. aureus, highlighting its potential in combating antibiotic resistance.

Biological Studies

Research indicates that this compound can influence various biochemical pathways:

- Inflammation Reduction : In models of induced arthritis, the compound showed promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Antiviral Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit antiviral properties, which may be relevant for developing treatments against viral infections .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a building block for various organic molecules used in pharmaceuticals and agrochemicals .

Dye and Pigment Production

The compound's properties make it suitable for use in the production of dyes and pigments, contributing to its industrial significance beyond medicinal applications.

Case Study 1: Cancer Treatment

In a clinical study focusing on breast cancer models, this compound was found to induce significant apoptosis in cancer cells with minimal toxicity to normal cells. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Infection Control

Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition of growth in multi-drug resistant strains, reinforcing its role in addressing antibiotic resistance.

Mécanisme D'action

The mechanism of action of 2-Bromoquinolin-3-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Substituted Bromoquinoline Amines

The position of bromine and amine groups on the quinoline ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : Bromine at electron-rich positions (e.g., C2 or C3) alters aromatic π-electron distribution, affecting reactivity in cross-coupling reactions .

- Solubility: Methyl substitution (e.g., 6-bromo-3-methylquinolin-2-amine) increases hydrophobicity, impacting bioavailability .

- Toxicity: 5-Amino-6-bromoquinoline exhibits harmful effects via inhalation and dermal exposure, emphasizing the need for careful handling .

Structural Isomers: Quinoline vs. Isoquinoline Derivatives

Isoquinoline analogs, such as 1-Bromoisoquinolin-3-amine (CAS 13130-79-5, ), share the molecular formula C₉H₇BrN₂ but differ in ring structure:

| Property | 3-Bromoquinolin-2-amine (Quinoline) | 1-Bromoisoquinolin-3-amine (Isoquinoline) |

|---|---|---|

| Ring System | Benzopyridine | Benzopyrrole (N at position 2) |

| Dipole Moment | Higher due to asymmetric NH₂/Br | Lower symmetry alters dipole distribution |

| Biological Activity | Anticancer, antimicrobial | Neuroactive potential |

Isoquinoline derivatives often exhibit distinct binding affinities in biological systems due to altered nitrogen positioning .

Halogen-Substituted Analogs

Fluorinated analogs like 5-fluoroquinolin-3-amine (CAS 1028302-82-0, ) demonstrate how halogen electronegativity impacts reactivity:

- Fluorine vs.

Activité Biologique

2-Bromoquinolin-3-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₇BrN₂

Molecular Weight: 223.07 g/mol

The compound features a bromine atom at the 2-position of the quinoline ring and an amino group at the 3-position, contributing to its unique reactivity and biological properties.

This compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity: It has been shown to inhibit protein synthesis in both bacteria and fungi, suggesting a potential role as an antimicrobial agent .

- Anticancer Properties: The compound interferes with DNA synthesis in human cells, indicating its potential as an anticancer drug . Quinoline derivatives are known for their ability to affect cell signaling pathways and induce apoptosis in cancer cells .

- Biochemical Interactions: The interaction of this compound with specific enzymes and proteins can lead to alterations in gene expression and metabolic pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. It demonstrates significant inhibition against various bacterial strains and fungi.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. A notable study reported IC₅₀ values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via ROS generation |

| PC3 (Prostate Cancer) | 25 | Inhibition of Hsp90 client proteins |

| MDA-MB-231 | 15 | Disruption of cell signaling pathways |

Case Studies

- Anticancer Effects on MCF-7 Cells: A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, attributed to increased reactive oxygen species (ROS) levels, which induced endoplasmic reticulum stress .

- Inhibition of Protein Synthesis: Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cultures, showcasing its potential as a broad-spectrum antimicrobial agent .

Future Directions

The ongoing research into quinoline derivatives suggests promising avenues for developing new therapeutic agents. The unique structural features of this compound may allow for further modifications that enhance its efficacy and selectivity against specific diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromoquinolin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated quinoline derivatives often employs nucleophilic substitution or transition metal-catalyzed cross-coupling. For this compound, a modified Meth-Cohn quinoline synthesis could be adapted, where bromination is introduced at the 2-position via electrophilic substitution. Optimization involves controlling temperature (e.g., 0–5°C for bromine stability) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>90%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm amine proton resonance (δ 5.2–5.8 ppm) and bromine-induced deshielding in adjacent carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br).

- FT-IR : Identify N-H stretching (3250–3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).

Purity can be assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 0–6°C to prevent bromine loss or amine oxidation. Decomposition is indicated by color change (yellow to brown) or precipitate formation. Periodic TLC monitoring (silica, UV-active) is recommended for long-term storage .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at the 2-position acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Kinetic studies show that electron-withdrawing effects of bromine enhance oxidative addition in palladium-catalyzed reactions. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF at 80°C, achieving >80% yield. Competing pathways (e.g., debromination) can be suppressed by optimizing ligand-to-metal ratios .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution; bromine induces localized positive charge at C2, increasing electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction intermediates.

- Docking Studies : Predict binding affinity with biological targets (e.g., kinase inhibitors) based on quinoline’s planar structure and bromine’s steric effects. Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictory data in mechanistic studies involving this compound?

- Methodological Answer :

- Triangulation : Combine kinetic data (UV-Vis monitoring), isotopic labeling (e.g., 15N-amine), and computational modeling to validate intermediates.

- Control Experiments : Test competing hypotheses (e.g., radical vs. ionic pathways) using radical scavengers (TEMPO) or ionic traps (D₂O).

- Statistical Validation : Apply multivariate analysis (PCA or PLS) to isolate variables causing discrepancies in yield or selectivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors.

- Waste Management : Quench reactive bromine byproducts with NaHCO₃ before disposal. Collaborate with certified waste management services for halogenated organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.